An In-depth Technical Guide to the Chemical Properties of Boc-Cys-Ser-OH
An In-depth Technical Guide to the Chemical Properties of Boc-Cys-Ser-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-L-cysteinyl-L-serine (Boc-Cys-Ser-OH). This dipeptide is a valuable building block in solid-phase peptide synthesis (SPPS) and other applications in medicinal chemistry and drug development. A thorough understanding of its chemical characteristics is essential for its effective utilization in research and development.
Chemical Structure and Properties
Boc-Cys-Ser-OH is a dipeptide composed of L-cysteine and L-serine. The N-terminus of the cysteine residue is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for preventing unwanted side reactions at the amino group during peptide synthesis.
General Properties:
The properties of Boc-Cys-Ser-OH can be inferred from the properties of its constituent protected amino acids, Boc-Cys-OH and Boc-Ser-OH.
| Property | Boc-Cys-OH | Boc-Ser-OH | Boc-Cys-Ser-OH (Predicted) |
| Molecular Formula | C8H15NO4S | C8H15NO5 | C11H20N2O6S |
| Molecular Weight | 221.27 g/mol | 205.21 g/mol | 308.35 g/mol |
| Appearance | White to off-white crystalline powder[1] | White solid[2] | Expected to be a white to off-white solid |
| Melting Point | 76-79 °C | 91 °C (decomposes)[3] | Expected to have a distinct melting point, likely with decomposition |
| Solubility | Soluble in DMF, DCM, and methanol; sparingly soluble in water[1] | Soluble in organic solvents like DMF | Expected to be soluble in common organic solvents used in peptide synthesis (e.g., DMF, DCM) and have limited solubility in water. |
| Storage | Store in a cool, dry, well-ventilated place, protected from light and moisture[1] | 2-8°C[3] | Recommended storage at 2-8°C in a dry, dark environment to prevent degradation. |
Structural Features:
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Boc Protecting Group: The tert-butoxycarbonyl group is an acid-labile protecting group.[4] It is stable under the basic conditions used for Fmoc group removal but can be cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA).[4]
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Cysteine Residue: The thiol (-SH) group of the cysteine side chain is a key functional group. It is susceptible to oxidation, which can lead to the formation of disulfide bonds.[5] In many synthetic strategies, the thiol group is also protected (e.g., with a trityl (Trt) or acetamidomethyl (Acm) group) to prevent unwanted side reactions.[5][6] This guide assumes the thiol group is unprotected unless otherwise specified.
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Serine Residue: The hydroxyl (-OH) group of the serine side chain can also be a site for modification. While generally less reactive than the cysteine thiol, it can be protected (e.g., as a benzyl ether) in certain synthetic schemes to avoid side reactions.[7]
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Peptide Bond: The amide bond linking the cysteine and serine residues is stable under most conditions used in peptide synthesis but can be cleaved by strong acids or enzymatic hydrolysis.
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of Boc-Cys-Ser-OH are crucial for its successful application.
2.1. Synthesis of Boc-Cys-Ser-OH (Peptide Coupling)
This protocol describes a general method for coupling Boc-Cys-OH to Ser-OH. Note that the serine residue would typically be protected at its C-terminus (e.g., as a methyl or benzyl ester) and attached to a solid support for SPPS.
Materials:
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Boc-Cys-OH
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H-Ser-O-Resin (e.g., Serine loaded on Wang resin)
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Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
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Base (e.g., DIPEA or NMM)
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Solvent (e.g., DMF or NMP)
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Nitrogen atmosphere
Procedure:
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Swell the H-Ser-O-Resin in the reaction solvent for 30-60 minutes.
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In a separate vessel, dissolve Boc-Cys-OH (1.5-3 equivalents relative to the resin substitution) in the reaction solvent.
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Add the coupling reagent (1.5-3 equivalents) and the base (2-4 equivalents) to the Boc-Cys-OH solution.
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Allow the activation to proceed for 5-10 minutes.
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Add the activated Boc-Cys-OH solution to the swollen resin.
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Agitate the reaction mixture under a nitrogen atmosphere for 1-4 hours at room temperature.
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Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
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Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DCM and methanol, and then dry under vacuum.
2.2. Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to expose the free N-terminal amine for further peptide chain elongation.
Materials:
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Boc-Cys-Ser-OH-Resin
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Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
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Scavengers (optional, e.g., triisopropylsilane (TIS) to prevent side reactions with the cysteine thiol)
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DCM for washing
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Base for neutralization (e.g., 10% DIPEA in DMF)
Procedure:
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Treat the Boc-Cys-Ser-OH-Resin with the TFA/DCM deprotection solution.
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Agitate the mixture for 1-2 minutes.
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Drain the deprotection solution.
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Repeat the treatment with the deprotection solution for 20-30 minutes.
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Wash the resin thoroughly with DCM.
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Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIPEA in DMF.
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Wash the resin again with DMF and DCM to prepare for the next coupling step.
Reactivity and Stability
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Acid Lability of the Boc Group: The Boc group is readily cleaved by acids like TFA.[4] The rate of cleavage depends on the acid concentration and temperature.
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Thiol Reactivity: The free thiol group of the cysteine residue is nucleophilic and can undergo various reactions, including alkylation, arylation, and oxidation to form disulfides.[5] Care must be taken to avoid unwanted oxidation during synthesis and handling, often by working under an inert atmosphere or using reducing agents in purification buffers.
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Hydroxyl Reactivity: The hydroxyl group of serine is less reactive but can undergo esterification or etherification under specific conditions. In most standard peptide synthesis protocols, its reactivity is not a major concern unless specific side-chain modifications are intended.
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Stability: Boc-Cys-Ser-OH is generally stable under neutral and basic conditions. However, prolonged exposure to strong acids will lead to the removal of the Boc group. The dipeptide should be stored at low temperatures and protected from moisture and air to prevent degradation, particularly oxidation of the cysteine thiol.
Spectroscopic Data
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NMR Spectroscopy:
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¹H NMR: Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm), the alpha-protons of cysteine and serine, the beta-protons of both residues (with the cysteine beta-protons adjacent to the thiol and the serine beta-protons adjacent to the hydroxyl), and the amide proton.
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¹³C NMR: Signals corresponding to the carbonyl carbons of the Boc group, the peptide bond, and the C-terminal carboxylic acid, as well as the alpha and beta carbons of both amino acid residues, would be expected.
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FTIR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carbamate (Boc group), the amide I and amide II bands of the peptide bond, and the O-H stretch of the carboxylic acid and serine side chain would be present.
Logical Workflow and Diagrams
The following diagrams illustrate the key processes involving Boc-Cys-Ser-OH in peptide synthesis.
Caption: Workflow for the synthesis of Boc-Cys-Ser-OH on a solid support.
Caption: Workflow for the Boc-deprotection of the dipeptide on a solid support.
Conclusion
Boc-Cys-Ser-OH is a fundamental dipeptide building block with well-defined chemical properties that are primarily dictated by its constituent amino acids and the N-terminal Boc protecting group. A comprehensive understanding of its synthesis, reactivity, and handling is paramount for its successful application in the development of complex peptides for research and therapeutic purposes. The provided protocols and workflows serve as a foundational guide for researchers in the field.
